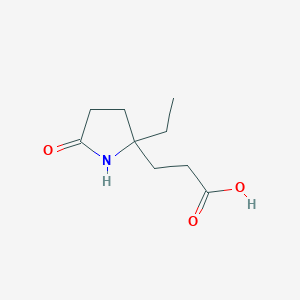

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoicacid

Description

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (CAS 2108901-86-4) is a pyrrolidinone derivative featuring a five-membered lactam ring substituted with an ethyl group at position 2 and a propanoic acid side chain. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound’s structure (SMILES: CCC1(CCC(=O)O)CCC(=O)N1) indicates a γ-lactam (5-oxopyrrolidine) core, which is structurally analogous to bioactive molecules such as nootropic agents or enzyme inhibitors. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, highlighting a need for further experimental characterization.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(2-ethyl-5-oxopyrrolidin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-9(6-4-8(12)13)5-3-7(11)10-9/h2-6H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

MRYHPSKZKJWYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)N1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid generally involves the following key steps:

- Starting Materials: Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate or related lactam esters are commonly used as precursors.

- Esterification: The carboxylic acid group is typically introduced or manipulated via esterification reactions. For example, esterification of 3-(5-oxopyrrolidin-2-yl)propanoic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux conditions is a common approach.

- Hydrolysis: Subsequent hydrolysis of esters under acidic or basic conditions yields the free acid form of the compound.

- Alkylation: Introduction of the ethyl substituent at position 2 of the pyrrolidinone ring can be achieved through alkylation reactions using appropriate alkyl halides or alkylating agents.

Industrial Production Methods

Industrial-scale production of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves:

- Large-scale Esterification and Hydrolysis: These processes are optimized for yield and purity, often using continuous flow reactors to enhance reaction control and throughput.

- Automation: Automated systems are employed to maintain precise reaction conditions and improve reproducibility.

- Purification: Crystallization and chromatographic techniques are utilized to isolate the compound with high purity, critical for pharmaceutical applications.

Reaction Analysis and Mechanistic Insights

The compound undergoes several types of chemical reactions that are relevant to its synthesis and functionalization:

| Reaction Type | Common Reagents | Reaction Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Conversion to ketones or carboxylic acids |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Reduction of ketone groups to alcohols |

| Substitution | Alkyl halides, Amines, Thiols | Formation of substituted derivatives |

These transformations allow modification of the lactam ring and side chains, facilitating the synthesis of derivatives with potentially enhanced biological activity.

Representative Synthetic Scheme

A typical synthetic pathway can be summarized as follows:

- Esterification: 3-(5-oxopyrrolidin-2-yl)propanoic acid + ethanol + H₂SO₄ (catalyst) → ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

- Alkylation: Introduction of ethyl group at position 2 of the pyrrolidinone ring using an appropriate alkylating agent.

- Hydrolysis: Conversion of the ester back to the acid under acidic or basic conditions to yield 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalyst), reflux, 18 hours | 68 | Typical esterification of carboxylic acid |

| Alkylation | Alkyl halide (ethylating agent), base, solvent | Variable | Position-selective alkylation required |

| Hydrolysis | Acidic or basic aqueous conditions, reflux | High | Converts ester to free acid |

| Purification | Crystallization, chromatography | >90 | Ensures high purity for pharmaceutical use |

Perspectives from Varied Sources

Academic Research: Studies on related 5-oxopyrrolidine-3-carboxylic acid derivatives highlight the importance of controlled esterification and hydrazide formation steps, which are analogous to the preparation of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. These methods emphasize reflux conditions, catalytic acid use, and purification by crystallization.

Industrial Insights: Industrial methods focus on scalability and efficiency, employing continuous flow reactors and automation for consistent product quality. Emphasis is placed on optimizing reaction times and reagent concentrations to maximize yield and minimize by-products.

Chemical Reaction Analysis: The compound’s reactivity profile allows for diverse chemical modifications, including oxidation and reduction, facilitating the synthesis of derivatives for pharmaceutical exploration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Key Differences: Substituent at position 2: Methyl vs. Ethyl in the target compound. Propanoic acid chain: Attached at position 3 vs. position 2 in the target compound.

- Positional isomerism may influence solubility and metabolic stability .

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)

- Key Differences: Pyrrolidinone ring: Contains two ketone groups (2,5-dioxo) vs. a single 5-oxo group in the target compound. Substituent: No ethyl group; propanoic acid is linked via the nitrogen atom.

- Impact :

5-Oxopyrrolidine-3-carboxylic Acid Derivatives with Sulfamoylphenyl Groups

- Key Differences: Functionalization: Sulfamoylphenyl substituents introduced at position 3 or via amino linkages. Example: 3-(-N-(4-Sulfamoylphenyl)amino)propanoic acid.

- Impact :

- Sulfonamide groups enhance hydrogen-bonding capacity, improving interactions with biological targets (e.g., carbonic anhydrase inhibitors).

- The target compound lacks this polar group, suggesting divergent pharmacological applications .

Biological Activity

3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, also known by its CAS number 134053-92-2, is a compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is with a molecular weight of 157.17 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrrolidine structure often exhibit diverse biological activities, including:

- Antimicrobial : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Antiparasitic : Studies suggest potential activity against parasitic infections such as leishmaniasis.

- Neuroprotective : Certain analogs have demonstrated neuroprotective effects in preclinical models.

The mechanism of action for 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is not fully elucidated. However, it is hypothesized to involve modulation of neurotransmitter systems and inhibition of specific enzymes related to disease processes.

Case Study 1: Antiparasitic Activity

A study focused on the efficacy of various pyrrolidine derivatives against visceral leishmaniasis. Compound 16 , structurally similar to 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, demonstrated a reduction in parasite burden by 46% in mouse models, although it fell short of the >70% target for lead optimization . This suggests that structural modifications could enhance efficacy.

Case Study 2: Neuroprotective Effects

In a study assessing neuroprotective agents, derivatives were evaluated for their ability to protect neuronal cells from oxidative stress. Compounds with similar structural motifs showed significant reductions in cell death under oxidative conditions . This indicates that 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid may possess similar protective qualities.

Data Table: Biological Activities and Efficacies

Q & A

Q. What are the recommended safety protocols for handling 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid in laboratory settings?

Researchers must adhere to strict safety protocols to mitigate risks of skin, eye, and respiratory irritation. Key measures include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation: Perform all manipulations in a certified fume hood to avoid inhalation of dust or vapors .

- Emergency Procedures: In case of skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, flush with water and seek medical attention if irritation persists .

- Waste Disposal: Collect residues in sealed containers using inert absorbents (e.g., sand) and dispose of according to institutional guidelines .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrrolidinone ring and propanoic acid moieties.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: For structural elucidation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Validate results using tools like PLATON to check for twinning or disorder .

Q. How can researchers ensure the purity of synthesized 3-(2-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid?

- Chromatography: Use reverse-phase HPLC or GC-MS with a polar column to separate impurities.

- Melting Point Analysis: Compare observed melting points with literature values.

- Elemental Analysis: Verify C, H, N, and O percentages against theoretical values.

- Advanced Validation: For crystalline samples, calculate R-factors (<5%) using SHELXL and cross-validate with spectroscopic data .

Advanced Research Questions

Q. How can contradictions in metabolic stability data for this compound be resolved?

Discrepancies between in vitro and in vivo metabolic data may arise from differences in enzyme activity or compartmentalization. Methodological solutions include:

- Comparative Assays: Use liver microsomes (human/rat) to simulate Phase I metabolism and track β-oxidation products via LC-MS .

- Isotopic Labeling: Introduce -labels at the pyrrolidinone ring to trace metabolic intermediates and quantify degradation pathways .

- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes.

Q. What are the best practices for X-ray crystallographic structure determination and validation of this compound?

- Data Collection: Use high-resolution (<1.0 Å) synchrotron data to minimize errors.

- Refinement: Apply SHELXL with restraints for disordered atoms (e.g., ethyl groups). Use the TWIN command if twinning is detected .

- Validation Tools:

- Deposition: Submit validated CIF files to the Cambridge Structural Database (CSD) for peer review.

Q. How can researchers design assays to evaluate the α- and β-oxidation pathways of this compound in biological systems?

- In Vitro Models:

- In Vivo Tracking: Administer deuterated analogs and collect plasma/urine samples to identify demethylated or hydroxylated metabolites.

- Enzymatic Profiling: Recombinant enzymes (e.g., acyl-CoA dehydrogenases) can isolate specific oxidative steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.